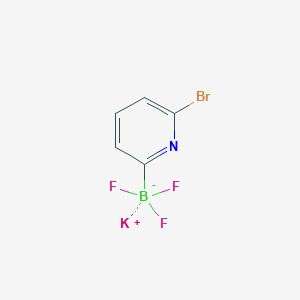

Potassium (6-bromopyridin-2-yl)trifluoroborate

Übersicht

Beschreibung

Potassium (6-bromopyridin-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (6-bromopyridin-2-yl)trifluoroborate can be synthesized through the reaction of 6-bromopyridine with boron trifluoride etherate, followed by treatment with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and yields a stable, crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (6-bromopyridin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

In Suzuki–Miyaura cross-coupling reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent at temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

2.1. Organic Synthesis

Potassium (6-bromopyridin-2-yl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions , where it serves as a nucleophilic partner. This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst, leading to the formation of biaryl compounds or other complex organic structures.

Key Advantages:

- Stability: Unlike boronic acids, trifluoroborates are moisture and air-stable, making them easier to handle and store .

- Reactivity: They can participate in various coupling reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .

2.2. Development of Pharmaceuticals

The compound is instrumental in synthesizing biologically active molecules, including pharmaceuticals. For instance:

- It has been employed to create substituted purines, which are essential in medicinal chemistry due to their roles as nucleoside analogs in antiviral drugs .

- The ability to form stable carbon-carbon bonds allows for the construction of complex drug molecules with high precision.

2.3. Material Science

In material science, this compound has potential applications in developing advanced materials, including polymers and nanomaterials. Its reactivity can be harnessed to modify existing materials or create new composites with desirable properties.

4.1. Synthesis of Biologically Active Compounds

A study demonstrated the successful synthesis of substituted purines using this compound through a series of cross-coupling reactions with halopurines . The method showed high yields and selectivity, highlighting its utility in pharmaceutical applications.

4.2. Cross-Coupling Reactions

Research conducted by Molander et al. illustrated the use of potassium trifluoroborates in coupling reactions with various electrophiles under optimized conditions . The study reported significant improvements in yield and reaction efficiency compared to traditional methods using boronic acids.

Wirkmechanismus

The mechanism of action of potassium (6-bromopyridin-2-yl)trifluoroborate in Suzuki–Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium (6-bromopyridin-2-yl)trifluoroborate is compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. While all these compounds share similar stability and reactivity, this compound is unique due to its bromopyridine moiety, which imparts specific electronic and steric properties that can influence the outcome of cross-coupling reactions .

List of Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium (6-bromopyridin-3-yl)trifluoroborate

Biologische Aktivität

Potassium (6-bromopyridin-2-yl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: CHBBrFKN

Molar Mass: 263.9 g/mol

Melting Point: >250 °C

This compound belongs to the organotrifluoroborate family known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions that are essential for synthesizing complex organic molecules.

The biological activity of this compound is largely attributed to its ability to participate in palladium-catalyzed cross-coupling reactions. The mechanism involves:

- Formation of a Palladium Complex: The compound forms a complex with palladium, which is crucial for the subsequent steps.

- Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl or vinyl halide.

- Transmetalation and Reductive Elimination: These steps lead to the formation of biaryl or aryl-vinyl products, regenerating the palladium catalyst for further reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effective inhibition against various bacterial strains, making it a candidate for further exploration in drug development:

- Minimum Inhibitory Concentration (MIC): Various modifications to the compound have been tested, revealing that certain derivatives maintain or enhance antimicrobial activity while improving metabolic stability .

Case Studies

-

Inhibition of Polyketide Synthase (Pks13): A study focused on derivatives of this compound demonstrated its effectiveness in inhibiting Pks13, an enzyme critical for mycobacterial cell wall biosynthesis. The azetidine amide analogues derived from this compound exhibited improved MIC potency compared to other compounds tested .

Compound MIC (µg/mL) Stability Notes Azetidine Amide 14 0.5 High Best potency against Pks13 Azetidine Amide 15 0.25 Moderate Most potent derivative - Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects on various cancer cell lines. The results indicate that certain derivatives exhibit selective cytotoxicity, potentially targeting cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound derivatives:

- Modifications to the bromine and trifluoroborate moieties have been explored to enhance binding affinity and selectivity towards target enzymes.

- Compounds with additional functional groups showed improved interactions with key residues in target proteins, leading to enhanced potency against specific pathogens .

Eigenschaften

IUPAC Name |

potassium;(6-bromopyridin-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BBrF3N.K/c7-5-3-1-2-4(11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYZAKDATAMXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BBrF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.